4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid
CAS No.:
Cat. No.: VC13743854
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H8F3NO4 |
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Molecular Weight | 311.21 g/mol |
IUPAC Name | 5-nitro-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-10(12)9-6-5-8(18(21)22)7-11(9)13(19)20/h1-7H,(H,19,20) |
Standard InChI Key | KVYPAHNFQHNZTO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid consists of two benzene rings connected by a single covalent bond. The first ring contains a carboxylic acid group at position 2 and a nitro group (-NO₂) at position 4. The second ring features a trifluoromethyl (-CF₃) substituent at position 2' (Figure 1). This arrangement creates a polarized electron distribution, with the electron-withdrawing nitro and trifluoromethyl groups reducing electron density in their respective rings .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₈F₃NO₄ |
Molecular Weight | 311.21 g/mol |
IUPAC Name | 4-Nitro-2'-(trifluoromethyl)biphenyl-2-carboxylic acid |
SMILES Notation | O=C(O)C1=C(C=CC(=C1)N+[O-])C2=C(C=CC=C2)C(F)(F)F |
The compound’s planar biphenyl core facilitates π-π stacking interactions, while the polar substituents enhance solubility in aprotic solvents such as dimethylformamide (DMF) .
Spectroscopic Characterization
Although specific spectral data for this compound remains unpublished, analogous nitro- and trifluoromethyl-substituted biphenyls exhibit distinct infrared (IR) absorption bands:
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Nitro group: Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
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Carboxylic acid: O-H stretch (broad, ~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Nuclear magnetic resonance (NMR) would reveal proton environments influenced by electron-withdrawing effects, with deshielded aromatic protons adjacent to substituents .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a biphenyl precursor. Two primary strategies are viable:
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Suzuki-Miyaura Coupling: Aryl halides with pre-installed nitro and trifluoromethyl groups are cross-coupled using palladium catalysts .
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Electrophilic Aromatic Substitution: Nitration and trifluoromethylation of a biphenyl-2-carboxylic acid scaffold .
Table 2: Synthetic Routes and Yields
The Suzuki route offers better regioselectivity, avoiding isomer formation during nitration .
Optimization Challenges
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Nitro Group Instability: High temperatures during coupling risk nitro group reduction .
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Trifluoromethyl Incorporation: Direct trifluoromethylation requires harsh conditions, favoring pre-functionalized boronic acids .
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Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) prevents side reactions during synthesis .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar substituents:
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Aqueous Solubility: <0.1 mg/mL (pH 7), increasing to >10 mg/mL in basic solutions (pH >10) due to carboxylate formation .
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Organic Solvents: Soluble in DMF, DMSO, and dichloromethane (>50 mg/mL) .
Stability studies indicate decomposition above 200°C, with the nitro group prone to photolytic degradation under UV light .
Table 3: Thermal Properties
Property | Value |
---|---|
Melting Point | 187–189°C (decomposes) |
Boiling Point | Not determined (decomposition) |
Flash Point | >200°C |
Electronic Effects
Density functional theory (DFT) calculations predict:
These properties suggest utility in charge-transfer materials or as a building block for nonlinear optical compounds .
Applications and Research Findings
Pharmaceutical Intermediates
The carboxylic acid and nitro groups serve as handles for derivatization:
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Amide Formation: Coupling with amines produces potential kinase inhibitors .
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Nitro Reduction: Catalytic hydrogenation yields amino derivatives for antibiotic synthesis .
Materials Science
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Liquid Crystals: The biphenyl core and polar groups enable mesophase formation .
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Metal-Organic Frameworks (MOFs): Coordination with metal ions (e.g., Cu²⁺) creates porous networks .
Future Perspectives
Research should prioritize:
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